molecular formula C11H10Cl2N2O2 B8757946 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2,4-dichlorophenyl)-3-methyl- CAS No. 101394-17-6

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2,4-dichlorophenyl)-3-methyl-

Cat. No. B8757946
Key on ui cas rn: 101394-17-6
M. Wt: 273.11 g/mol
InChI Key: VEEHFKQHDCBJHQ-UHFFFAOYSA-N
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Patent
US04588729

Procedure details

At first, 7.44 g (0.03 moles) of N-(2,4-dichlorophenyl)-β-alanine methyl ester was dissolved in 150 ml of tetrahydrofuran (THF), and 19.2 ml (0.03 moles) of n-butyl lithium was added thereto at -78° C. Several minutes thereafter, 5.4 ml (0.045 moles) of methyl isocyanate was added thereto. The mixture was stirred at the same temperature for one hour, a saturated aqueous ammonium chloride solution was added thereto, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and with a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography and recrystallized from toluene, whereby 1.32 g of the desired compound was obtained as colorless prism crystals having a melting point of 154°-157° C. (yield: 16.1%).
Name
N-(2,4-dichlorophenyl)-β-alanine methyl ester
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
16.1%

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:15])[CH2:4][CH2:5][NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][C:8]=1[Cl:14].C([Li])CCC.[CH3:21][N:22]=[C:23]=[O:24].[Cl-].[NH4+]>O1CCCC1>[Cl:14][C:8]1[CH:9]=[C:10]([Cl:13])[CH:11]=[CH:12][C:7]=1[N:6]1[CH2:5][CH2:4][C:3](=[O:15])[N:22]([CH3:21])[C:23]1=[O:24] |f:3.4|

Inputs

Step One
Name
N-(2,4-dichlorophenyl)-β-alanine methyl ester
Quantity
7.44 g
Type
reactant
Smiles
COC(CCNC1=C(C=C(C=C1)Cl)Cl)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
19.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5.4 mL
Type
reactant
Smiles
CN=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -78° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water and with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)N1C(=O)N(C(=O)CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 16.1%
YIELD: CALCULATEDPERCENTYIELD 16.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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